Esculentoside F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

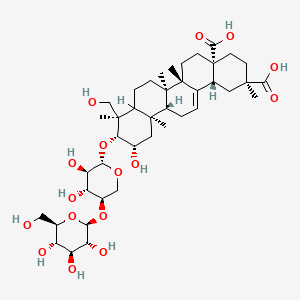

Esculentoside F is a natural product found in Phytolacca acinosa with data available.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Esculentoside F has been studied for its ability to modulate inflammatory responses. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects are mediated through the suppression of the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in regulating inflammation.

Key Findings:

- Inhibition of NF-κB translocation in macrophages.

- Reduction in nitric oxide production in inflammatory models.

Anticancer Activities

Numerous studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. It exhibits significant cytotoxic effects by inducing cell cycle arrest and apoptosis in cancer cells.

Case Studies:

- Colorectal Cancer: this compound demonstrated an IC50 ranging from 16 to 24 μM against colorectal cancer cell lines (HT-29, HCT-116, SW620), effectively halting proliferation and colony formation .

- Mechanism of Action: Research suggests that it targets the IL-6/STAT3 signaling pathway, which is often dysregulated in cancers .

Potential Antiviral Activity

Recent investigations have suggested that this compound may possess antiviral properties, particularly against SARS-CoV-2. It acts as a spike protein blocker, potentially preventing viral entry into host cells.

Research Insights:

- Demonstrated efficacy in inhibiting viral binding and entry mechanisms.

- Considered for further development as a therapeutic agent due to its low toxicity profile .

Pharmacological Insights

This compound's pharmacological profile includes:

- Antifungal Activity: Exhibits efficacy against various fungal strains, indicating a broad spectrum of antimicrobial properties.

- Neuroprotective Effects: Preliminary studies suggest potential benefits in neurological disorders through anti-inflammatory mechanisms.

Data Summary Table

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB signaling | Reduced cytokine production |

| Anticancer | Induction of apoptosis and cell cycle arrest | IC50: 16-24 μM in colorectal cells |

| Antiviral | Spike protein inhibition | Effective against SARS-CoV-2 |

| Antifungal | Disruption of fungal cell integrity | Broad-spectrum antifungal activity |

| Neuroprotective | Anti-inflammatory effects in neural models | Potential benefits in neuroprotection |

Propiedades

Número CAS |

95263-31-3 |

|---|---|

Fórmula molecular |

C41H64O16 |

Peso molecular |

812.9 g/mol |

Nombre IUPAC |

(2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |

InChI |

InChI=1S/C41H64O16/c1-36(34(50)51)10-12-41(35(52)53)13-11-39(4)19(20(41)14-36)6-7-25-37(2)15-21(44)31(38(3,18-43)24(37)8-9-40(25,39)5)57-32-29(48)27(46)23(17-54-32)56-33-30(49)28(47)26(45)22(16-42)55-33/h6,20-33,42-49H,7-18H2,1-5H3,(H,50,51)(H,52,53)/t20-,21+,22-,23-,24?,25-,26-,27+,28+,29-,30-,31+,32+,33+,36-,37+,38+,39-,40-,41+/m1/s1 |

Clave InChI |

IZWDXDONQAMEHX-BZMKVPAPSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |

SMILES isomérico |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O)C(=O)O |

SMILES canónico |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |

Sinónimos |

esculentoside F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.